molecular formula C11H10I2O3 B2941839 (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid CAS No. 938018-89-4

(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid

Cat. No. B2941839
CAS RN: 938018-89-4
M. Wt: 444.007
InChI Key: VIVKFZXPGQNPKQ-ONEGZZNKSA-N
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Description

(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid, also known as EDIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDIPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, and it has been shown to possess anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is not fully understood. However, studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess various biochemical and physiological effects. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. Furthermore, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its ability to inhibit the activity of NF-κB and COX-2, which are involved in various inflammatory and immune responses. In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in lab experiments is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. One potential direction is to investigate the potential therapeutic applications of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid in various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid and its potential toxicity. Furthermore, the development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is another potential direction for future research.
Conclusion:
In conclusion, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory and anti-cancer properties and inhibits the activity of NF-κB and COX-2. However, further studies are needed to understand the mechanism of action and potential toxicity of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The development of new analogs of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid with improved pharmacological properties is also a potential direction for future research.

Synthesis Methods

The synthesis of (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid involves the reaction of 4-ethoxy-3,5-diiodobenzaldehyde with malonic acid in the presence of a base to yield the corresponding enolate. The enolate is then reacted with ethyl bromoacetate to form the final product, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid. The overall reaction scheme is shown below:

Scientific Research Applications

(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVKFZXPGQNPKQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid

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